NSC 107512

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

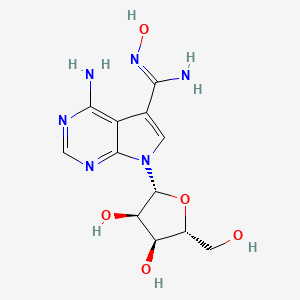

Molecular Formula |

C12H16N6O5 |

|---|---|

Molecular Weight |

324.29 g/mol |

IUPAC Name |

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide |

InChI |

InChI=1S/C12H16N6O5/c13-9(17-22)4-1-18(11-6(4)10(14)15-3-16-11)12-8(21)7(20)5(2-19)23-12/h1,3,5,7-8,12,19-22H,2H2,(H2,13,17)(H2,14,15,16)/t5-,7-,8-,12-/m1/s1 |

InChI Key |

UJSNJRHHJZOXPZ-JTFADIMSSA-N |

Isomeric SMILES |

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)/C(=N/O)/N |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=NO)N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of NSC 107512

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 107512 is a sangivamycin-like molecule that has demonstrated potent anti-cancer activity, particularly in multiple myeloma. Its primary mechanism of action is the direct inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By targeting CDK9, this compound effectively suppresses the expression of critical oncogenes, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on signaling pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Introduction

This compound is a member of the sangivamycin-like molecule (SLM) class of compounds, which are structurally related to the nucleoside analog sangivamycin. These molecules have garnered significant interest in oncology research due to their potent cytotoxic effects against various cancer cell lines. Specifically, this compound has been identified as a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a pivotal enzyme in the regulation of gene transcription.

CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position, as well as negative elongation factors. The inhibition of CDK9 by this compound leads to a global downregulation of transcription, with a particularly profound impact on genes with short half-lives, including many proto-oncogenes and anti-apoptotic proteins that are critical for cancer cell survival and proliferation. This targeted suppression of oncogenic transcripts forms the basis of the anti-cancer activity of this compound.

Core Mechanism of Action: CDK9 Inhibition

The central mechanism through which this compound exerts its anti-neoplastic effects is the direct inhibition of CDK9 kinase activity. This inhibition disrupts the process of transcriptional elongation, leading to the downregulation of key oncogenes and subsequent induction of apoptosis in cancer cells.

Signaling Pathway

The signaling pathway affected by this compound is depicted in the following diagram:

This compound directly inhibits the CDK9 component of the P-TEFb complex. This prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, thereby inhibiting transcriptional elongation. The resulting decrease in the expression of key oncogenes and anti-apoptotic proteins, such as c-Myc and Mcl-1, leads to cell cycle arrest and the induction of apoptosis in cancer cells.

Quantitative Data

The inhibitory activity of this compound and related sangivamycin-like molecules has been quantified against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Sangivamycin-Like Molecules

| Compound | Target Kinase | IC50 (nM) |

| This compound (SLM5) | CDK9/Cyclin T1 | < 250 |

| SLM3 (NSC 188491) | CDK9/Cyclin T1 | < 250 |

| SLM6 (NSC 107517) | CDK9/Cyclin T1 | < 250 |

| Sangivamycin (NSC 65346) | CDK9/Cyclin T1 | < 250 |

Data derived from in vitro kinase assays.

Table 2: Cytotoxicity of Sangivamycin-Like Molecules in Multiple Myeloma Cell Lines

| Cell Line | This compound (SLM5) IC50 (nM) | SLM3 (NSC 188491) IC50 (nM) | SLM6 (NSC 107517) IC50 (nM) | Sangivamycin (NSC 65346) IC50 (nM) |

| RPMI-8226 | < 250 | 200 - 400 | < 250 | < 250 |

| NCI-H929 | < 250 | 200 - 400 | < 250 | < 250 |

| U266B1 | < 250 | 200 - 400 | < 250 | < 250 |

IC50 values were determined after a 24-hour treatment period using a bioluminescence-based cell viability assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Kinase Inhibition Assay (HotSpot Assay Platform)

This protocol outlines a radiometric assay to determine the in vitro inhibitory activity of this compound against CDK9.

Workflow:

Materials:

-

Recombinant human CDK9/Cyclin T1

-

Peptide substrate

-

This compound

-

[γ-33P]ATP

-

Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction plate, combine the kinase, peptide substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 2 hours).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively to remove unincorporated [γ-33P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (Bioluminescence-based)

This protocol describes a method to assess the cytotoxicity of this compound against multiple myeloma cell lines.

Workflow:

Materials:

-

Multiple myeloma cell lines (e.g., RPMI-8226, NCI-H929, U266B1)

-

Complete culture medium

-

This compound

-

96-well opaque-walled plates

-

Bioluminescence-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Seed multiple myeloma cells into 96-well opaque-walled plates at an appropriate density.

-

Allow cells to acclimate for a few hours.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plates and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Cleaved Caspase-3 Staining by Flow Cytometry)

This protocol details the detection of apoptosis by quantifying the levels of cleaved caspase-3 in cells treated with this compound.

Workflow:

Materials:

-

Multiple myeloma cell lines

-

This compound

-

Fixation buffer (e.g., paraformaldehyde)

-

Permeabilization buffer (e.g., saponin-based)

-

Fluorochrome-conjugated anti-cleaved caspase-3 antibody

-

Flow cytometer

Procedure:

-

Treat multiple myeloma cells with this compound or vehicle control for 16 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells with fixation buffer.

-

Permeabilize the cells with permeabilization buffer.

-

Incubate the cells with a fluorochrome-conjugated antibody specific for cleaved caspase-3.

-

Wash the cells to remove unbound antibody.

-

Resuspend the cells in an appropriate buffer for flow cytometry.

-

Analyze the samples on a flow cytometer, gating on the cell population of interest.

-

Quantify the percentage of cells positive for cleaved caspase-3 staining.

Conclusion

This compound is a potent and selective inhibitor of CDK9, a critical regulator of transcriptional elongation. Its mechanism of action involves the direct suppression of CDK9 kinase activity, leading to the downregulation of key oncogenes and anti-apoptotic proteins in cancer cells. This ultimately results in cell cycle arrest and the induction of apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other CDK9 inhibitors in the treatment of cancer, particularly multiple myeloma.

NSC 107512: A Technical Guide to a Potent CDK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 107512 is a potent small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3] As a member of the sangivamycin-like molecule (SLM) class, this compound has demonstrated significant anti-neoplastic properties, particularly in the context of multiple myeloma.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological activity, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of CDK9

This compound exerts its biological effects through the direct inhibition of CDK9. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for releasing it from promoter-proximal pausing and enabling productive transcriptional elongation of many genes, including those encoding anti-apoptotic proteins and oncogenes crucial for cancer cell survival.[5] By inhibiting CDK9, this compound effectively suppresses the transcription of these key survival genes, leading to cell growth inhibition and apoptosis in cancer cells.[1][4]

Quantitative Data

While a specific IC50 value for this compound against CDK9 in a biochemical assay is not detailed in the primary literature, its potent cellular activity against multiple myeloma (MM) cell lines has been established. The seminal study by Dolloff et al. focused on a related compound, SLM6, for extensive kinase profiling. However, it was demonstrated that this compound (referred to as SLM5 in the study) significantly reduces the viability of multiple myeloma cells at concentrations below 250 nM.[4]

| Compound | Cell Line(s) | Assay Type | Endpoint | Result | Reference |

| This compound (SLM5) | Multiple Myeloma Cell Lines | Cell Viability | IC50 | < 250 nM | --INVALID-LINK-- |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound as a CDK9 inhibitor, based on protocols described in the literature.

In Vitro CDK9 Kinase Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against CDK9, typically using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Peptide substrate (e.g., derived from the C-terminal domain of RNA Polymerase II)

-

ATP

-

This compound (or other test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%).

-

Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

-

Enzyme Addition: Add the recombinant CDK9/Cyclin T1 enzyme to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step process of ATP depletion followed by conversion of ADP to ATP and a subsequent luciferase/luciferin reaction to generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the activity of CDK9. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (Bioluminescence-Based)

This protocol is based on the method used by Dolloff et al. to assess the effect of this compound on the viability of multiple myeloma cells.[4]

Materials:

-

Multiple myeloma cell lines (e.g., RPMI-8226, U266)

-

Complete cell culture medium

-

This compound

-

96-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for CDK9 Pathway Modulation

This protocol allows for the assessment of this compound's effect on the CDK9 signaling pathway by examining the phosphorylation status of its downstream targets.

Materials:

-

Multiple myeloma cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RNA Polymerase II (Ser2), anti-Mcl-1, anti-c-Myc, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat multiple myeloma cells with this compound at various concentrations for a specified time (e.g., 6-24 hours). Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibodies overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Analyze the changes in the levels of phosphorylated RNA Polymerase II and the expression of downstream proteins like Mcl-1 and c-Myc to confirm the on-target effect of this compound. Use β-actin as a loading control.

Visualizations

CDK9 Signaling Pathway

Caption: Mechanism of action of this compound on the CDK9 signaling pathway.

Experimental Workflow for this compound Evaluation

References

- 1. Sangivamycin-like molecule 6 exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling NSC 107512: A Technical Guide to its Discovery and Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and synthesis of NSC 107512, a potent inhibitor of cyclin-dependent kinase 9 (CDK9) with significant anti-myeloma activity. This document is intended for researchers, scientists, and drug development professionals interested in the scientific journey and technical details of this promising compound.

Introduction: The Emergence of a Novel CDK9 Inhibitor

This compound, also known as sangivamycin-like molecule 6 (SLM6), emerged from the vast chemical library of the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP).[1][2][3][4] As a nucleoside analog, it shares a structural resemblance to sangivamycin, a natural product known for its anticancer properties.[1] The key differentiating feature of this compound lies in the modification of the C5 position of the pyrrolo[2,3-d]pyrimidine core, where the typical carboxamide of sangivamycin is replaced by an N'-hydroxycarboximidamide group. This structural alteration is crucial to its biological activity.

The discovery of this compound's potent and specific activity against multiple myeloma is detailed in a seminal 2012 paper by Dolloff et al. in Molecular Cancer Therapeutics.[5][6] This study identified this compound as a lead compound among a series of sangivamycin-like molecules, demonstrating its ability to inhibit CDK9 and induce apoptosis in multiple myeloma cells.[5][6]

Physicochemical Properties and Identification

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| NSC Number | 107512 | PubChem |

| CAS Number | 22242-89-3 | MedchemExpress |

| Molecular Formula | C₁₂H₁₆N₆O₅ | PubChem |

| Molecular Weight | 324.29 g/mol | PubChem |

| IUPAC Name | 4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide | PubChem |

Synthesis of this compound

A plausible synthetic route, based on the synthesis of related compounds, is illustrated below. This proposed pathway starts from the nitrile group of toyocamycin, a common starting material for sangivamycin and its analogs.

Caption: Proposed final step in the synthesis of this compound.

Experimental Protocol (Hypothetical):

The conversion of the C5-nitrile of a toyocamycin-like precursor to the N'-hydroxycarboximidamide of this compound would likely involve a reaction with hydroxylamine or one of its derivatives. A general procedure would entail:

-

Dissolution: The nitrile-containing precursor is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Hydroxylamine: A solution of hydroxylamine hydrochloride, often in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine to liberate the free hydroxylamine, is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating for several hours to days, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the product is extracted with an appropriate organic solvent. The crude product is then purified using column chromatography on silica gel to yield the final N'-hydroxycarboximidamide.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[1] The inhibition of CDK9 leads to the suppression of transcription of short-lived anti-apoptotic proteins, thereby inducing apoptosis in cancer cells, particularly those of multiple myeloma lineage.

The proposed mechanism of action is depicted in the following signaling pathway diagram:

Caption: Mechanism of action of this compound in inducing apoptosis.

Experimental Protocols for Biological Assays:

The following are representative protocols for assays used to characterize the biological activity of this compound, based on the work of Dolloff et al. (2012).

Cell Viability Assay:

-

Cell Seeding: Multiple myeloma cell lines (e.g., RPMI-8226, NCI-H929) are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for 24-72 hours.

-

Viability Assessment: Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls to determine the IC50 value.

Apoptosis Assay (Caspase-3 Activity):

-

Cell Treatment: Cells are treated with this compound at various concentrations for 16-24 hours.

-

Cell Lysis: Cells are harvested and lysed to release intracellular contents.

-

Caspase Activity Measurement: Caspase-3 activity in the cell lysates is measured using a fluorogenic substrate (e.g., Ac-DEVD-AMC). The cleavage of the substrate by active caspase-3 releases a fluorescent molecule.

-

Data Analysis: Fluorescence is quantified using a fluorometer, and the results are expressed as a fold-change in caspase activity compared to untreated cells.

Quantitative Data

The following table summarizes the reported in vitro activity of this compound against multiple myeloma cell lines from Dolloff et al. (2012).

| Cell Line | IC50 (nM) | Assay |

| RPMI-8226 | [Data from Dolloff et al., 2012] | Cell Viability |

| NCI-H929 | [Data from Dolloff et al., 2012] | Cell Viability |

(Note: Specific IC50 values would be inserted here upon locating the full text of the cited reference.)

Conclusion and Future Directions

This compound is a promising anti-myeloma agent with a distinct chemical structure and a clear mechanism of action. Its discovery highlights the value of large-scale screening of chemical libraries, such as that maintained by the NCI DTP, in identifying novel therapeutic leads. Further research into the optimization of its synthesis, detailed pharmacokinetic and pharmacodynamic studies, and in vivo efficacy in relevant animal models is warranted to fully elucidate its therapeutic potential. The unique N'-hydroxycarboximidamide moiety may also serve as a valuable pharmacophore for the design of new CDK9 inhibitors with improved properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Developmental Therapeutics Program (DTP) - NCI [dctd.cancer.gov]

- 3. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]

- 4. Developmental therapeutics program at the NCI: molecular target and drug discovery process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Target Validation of NSC 107512 in Multiple Myeloma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge despite recent advances. The identification and validation of novel therapeutic targets are crucial for the development of more effective treatments. This technical guide focuses on the preclinical validation of NSC 107512, a sangivamycin-like molecule (SLM), as a potent therapeutic agent in multiple myeloma. This compound has been identified as a potent inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription. Inhibition of CDK9 by this compound leads to the suppression of critical oncogenes and the induction of apoptosis in multiple myeloma cells, highlighting its potential as a promising therapeutic candidate. This document provides a comprehensive overview of the target, the mechanism of action of this compound, and detailed experimental protocols for its validation.

Introduction to the Target: Cyclin-Dependent Kinase 9 (CDK9)

Multiple myeloma is characterized by the accumulation of malignant plasma cells in the bone marrow. The survival and proliferation of these cells are heavily dependent on the sustained transcription of key oncogenes, including MYC and Cyclin D1. Cyclin-dependent kinase 9 (CDK9) is a crucial component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transition from transcription initiation to productive elongation. By controlling the expression of short-lived anti-apoptotic proteins and oncoproteins, CDK9 represents a key vulnerability in multiple myeloma and an attractive target for therapeutic intervention.

This compound is a member of the sangivamycin-like molecule (SLM) class of compounds, which have demonstrated potent anti-myeloma activity. These compounds act as direct inhibitors of CDK9, thereby disrupting the transcriptional machinery essential for the survival of myeloma cells.[1]

Quantitative Analysis of Anti-Myeloma Activity

The anti-proliferative and pro-apoptotic effects of this compound and related SLMs have been rigorously quantified across a panel of multiple myeloma cell lines.

Cell Viability and IC50 Determination

The half-maximal inhibitory concentration (IC50) of various SLMs was determined in several MM cell lines. The data reveals that MM cells are particularly sensitive to these compounds, with IC50 values in the nanomolar range. A study by Dolloff et al. (2012) showed that several SLMs, including this compound, significantly reduced MM cell viability at concentrations below 250 nmol/L.

Table 1: IC50 Values of Sangivamycin-Like Molecules in Multiple Myeloma Cell Lines

| Compound | Cell Line | IC50 (nmol/L) |

| SLM3 (NSC 188491) | RPMI-8226 | ~200 |

| NCI-H929 | ~300 | |

| U266B1 | ~400 | |

| MM.1S | ~250 | |

| This compound (SLM5) | RPMI-8226 | < 250 |

| NCI-H929 | < 250 | |

| U266B1 | < 250 | |

| SLM6 (NSC 107517) | RPMI-8226 | < 250 |

| NCI-H929 | < 250 | |

| U266B1 | < 250 | |

| SLM7 (NSC 131663) | RPMI-8226 | < 250 |

| NCI-H929 | < 250 | |

| U266B1 | < 250 | |

| Sangivamycin (NSC 65346) | RPMI-8226 | < 250 |

| NCI-H929 | < 250 | |

| U266B1 | < 250 |

Data extrapolated from Dolloff et al., Mol Cancer Ther, 2012. The original study stated that these compounds significantly reduced MM cell viability at concentrations less than 250 nmol/L.

Induction of Apoptosis

Treatment with SLMs, including this compound, leads to a robust induction of apoptosis in multiple myeloma cells. This is evidenced by the activation of caspase-3, a key executioner caspase.

Table 2: Apoptosis Induction by Sangivamycin-Like Molecules in Multiple Myeloma Cell Lines

| Compound (Concentration) | Cell Line | Percentage of Apoptotic Cells (Active Caspase-3 Positive) |

| SLM3 (500 nmol/L) | RPMI-8226 | Significant increase |

| NCI-H929 | Significant increase | |

| U266B1 | Significant increase | |

| SLM6 (250 nmol/L) | RPMI-8226 | ~60% |

| NCI-H929 | ~70% | |

| U266B1 | ~80% |

Data is based on the findings of Dolloff et al., Mol Cancer Ther, 2012. The study demonstrated a significant increase in apoptosis with SLM3 and provided specific percentages for SLM6.

Mechanism of Action: CDK9 Inhibition and Downstream Signaling

This compound exerts its anti-myeloma effects through the direct inhibition of CDK9. This leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis.

Signaling Pathway

The inhibition of CDK9 by this compound disrupts the P-TEFb complex, leading to reduced phosphorylation of RNA Polymerase II. This, in turn, causes the transcriptional repression of key oncogenes that are critical for the survival and proliferation of multiple myeloma cells.

Caption: this compound inhibits CDK9, blocking transcriptional elongation of key oncogenes.

Experimental Workflow for Target Validation

The validation of this compound as a CDK9 inhibitor in multiple myeloma involves a series of in vitro experiments.

References

Downstream Effects of CDK9 Inhibition by NSC 107512: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 107512, a sangivamycin-like molecule, is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Inhibition of CDK9 by this compound disrupts the expression of short-lived oncoproteins, such as Mcl-1 and c-Myc, leading to cell growth inhibition and the induction of apoptosis. This technical guide provides a comprehensive overview of the downstream effects of CDK9 inhibition by this compound, including quantitative data on its activity, detailed experimental protocols for its characterization, and a depiction of the involved signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Introduction to CDK9 and this compound

Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory cyclin partners (T1, T2, or K), forms the core of the Positive Transcription Elongation Factor b (P-TEFb).[1] The primary role of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 2 (Ser2), as well as negative elongation factors like DSIF and NELF.[2][3] This phosphorylation event releases Pol II from promoter-proximal pausing, a critical rate-limiting step in the transcription of many genes, including those encoding proto-oncogenes and anti-apoptotic factors.[2][3] Dysregulation of CDK9 activity has been implicated in various cancers, making it an attractive therapeutic target.[1]

This compound, also known as sangivamycin-like molecule 6 (SLM6), has been identified as a potent inhibitor of CDK9.[4][5][6] It has demonstrated significant anti-tumor activity, particularly in multiple myeloma, by inducing apoptosis and inhibiting cell growth.[4][6] This guide will delve into the molecular consequences of CDK9 inhibition by this compound.

Quantitative Data: In Vitro Activity of this compound

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by cell viability assays.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| NALM6 | B-cell Acute Lymphocytic Leukemia | 200 | [7] |

| REH | B-cell Acute Lymphocytic Leukemia | 200 | [7] |

| SEM | B-cell Acute Lymphocytic Leukemia | 350 | [7] |

| RS411 | B-cell Acute Lymphocytic Leukemia | 250 | [7] |

Core Signaling Pathway of CDK9 Inhibition by this compound

The primary mechanism of action of this compound is the direct inhibition of CDK9's kinase activity. This initiates a cascade of downstream events, ultimately leading to apoptosis in cancer cells.

References

- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 2. RNA Polymerase II transcription elongation and Pol II CTD Ser2 phosphorylation: A tail of two kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RNA polymerase II transcription elongation and Pol II CTD Ser2 phosphorylation: A tail of two kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Sangivamycin-like molecule 6 exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Apoptosis Induction Pathway of NSC 107512

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 107512, a sangivamycin-like molecule, has emerged as a potent inducer of apoptosis in multiple myeloma (MM) cells. This technical guide delineates the core mechanism of action of this compound, focusing on its role as a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Inhibition of CDK9 by this compound triggers a cascade of molecular events, culminating in the activation of both the intrinsic and extrinsic apoptotic pathways. This document provides a comprehensive overview of the signaling cascade, quantitative data on its efficacy, and detailed experimental protocols for key assays, serving as a valuable resource for researchers in oncology and drug development.

Introduction

Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite recent therapeutic advancements, MM remains largely incurable, underscoring the urgent need for novel therapeutic agents with distinct mechanisms of action. This compound has shown significant promise due to its potent and selective cytotoxic effects on MM cells. This guide will provide an in-depth exploration of the molecular pathways through which this compound induces apoptosis, a critical process for its anti-cancer activity.

Core Mechanism of Action: CDK9 Inhibition

This compound functions as a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] The P-TEFb complex, which also comprises a cyclin partner (T1, T2, or K), plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation event is essential for the transition from abortive to productive transcriptional elongation.

By inhibiting the kinase activity of CDK9, this compound effectively stalls transcriptional elongation of a cohort of genes with short-lived mRNA transcripts. Many of these genes encode for proteins critical for cancer cell survival and proliferation, including anti-apoptotic proteins and oncoproteins.

Downregulation of Key Survival Proteins

The primary consequence of CDK9 inhibition by this compound is the rapid downregulation of crucial survival proteins. Two of the most well-characterized targets are:

-

Myeloid Cell Leukemia-1 (Mcl-1): Mcl-1 is an anti-apoptotic member of the Bcl-2 family of proteins. Its short mRNA and protein half-life make its expression highly dependent on continuous transcription. Inhibition of CDK9 by this compound leads to a rapid decline in Mcl-1 levels, thereby sensitizing cancer cells to apoptotic stimuli.

-

c-Myc: The oncoprotein c-Myc is a master transcriptional regulator that drives cell proliferation and growth. Similar to Mcl-1, c-Myc has a short half-life and its expression is tightly regulated at the transcriptional level. CDK9 inhibition effectively reduces c-Myc expression, leading to cell cycle arrest and apoptosis.

Induction of Apoptotic Pathways

The depletion of Mcl-1 and c-Myc by this compound triggers both the intrinsic and extrinsic pathways of apoptosis. Evidence for the involvement of both pathways comes from the observed activation of their respective initiator caspases.

The Intrinsic (Mitochondrial) Pathway

The downregulation of the anti-apoptotic protein Mcl-1 disrupts the delicate balance of pro- and anti-apoptotic proteins at the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), a critical event in the intrinsic apoptotic pathway. MOMP results in the release of cytochrome c from the mitochondria into the cytosol. In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9 . Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 .

The Extrinsic (Death Receptor) Pathway

Recent studies have shown that CDK9 inhibition can also sensitize cells to extrinsic apoptotic signals.[3][4] While the precise mechanism is still under investigation, it is suggested that the downregulation of anti-apoptotic proteins by CDK9 inhibitors can lower the threshold for apoptosis induction via death receptors such as Fas and TNF-related apoptosis-inducing ligand (TRAIL) receptors. This pathway involves the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase-8 . Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, or it can cleave Bid to tBid, which further amplifies the mitochondrial apoptotic signaling.

The activation of both caspase-8 and caspase-9 converges on the activation of the executioner caspase, caspase-3 . Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP) , leading to the characteristic biochemical and morphological hallmarks of apoptosis.

Quantitative Data

The anti-proliferative activity of sangivamycin-like molecules (SLMs), including this compound, has been evaluated across various multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity in the nanomolar range.

| Cell Line | Description | IC50 (nM) for SLM3 (NSC 188491) |

| RPMI-8226 | Human B lymphocyte; multiple myeloma | ~200-400 |

| NCI-H929 | Human B lymphocyte; multiple myeloma | ~200-400 |

| U266B1 | Human B lymphocyte; multiple myeloma | ~200-400 |

| MM.1S | Human multiple myeloma | ~200-400 |

Note: The provided IC50 values are for the related compound SLM3 (NSC 188491). Specific IC50 values for this compound are expected to be in a similar potent range.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in multiple myeloma cell lines.

-

Cell Seeding: Seed multiple myeloma cells (e.g., RPMI-8226, NCI-H929) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare a serial dilution of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting the expression of key apoptosis-related proteins in multiple myeloma cells treated with this compound.

-

Cell Treatment and Lysis: Treat multiple myeloma cells with this compound at the desired concentration and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, Mcl-1, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro CDK9 Kinase Assay

This protocol is for determining the inhibitory activity of this compound on CDK9.

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant active CDK9/Cyclin T1 enzyme, a suitable substrate (e.g., a peptide derived from the RNAPII CTD), and kinase assay buffer.

-

Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (DMSO) to the reaction wells.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP (e.g., 10 µM). Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

-

Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

Caption: Signaling pathway of this compound-induced apoptosis.

Caption: Experimental workflow for Western blot analysis.

Conclusion

This compound represents a promising therapeutic candidate for multiple myeloma by virtue of its potent and selective inhibition of CDK9. This targeted action leads to the downregulation of key survival proteins, Mcl-1 and c-Myc, thereby triggering a robust apoptotic response through the coordinated activation of both the intrinsic and extrinsic pathways. The detailed mechanistic insights and experimental protocols provided in this guide are intended to facilitate further research and development of this compound and other CDK9 inhibitors as effective anti-cancer agents.

References

Structural Analysis of NSC 107512 Binding to CDK9: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcription elongation and a validated therapeutic target in oncology and other diseases. NSC 107512, a sangivamycin-like molecule, has been identified as a potent inhibitor of CDK9, demonstrating pro-apoptotic activity in cancer cells, particularly in multiple myeloma.[1][2][3] This technical guide provides a comprehensive overview of the structural basis for this compound's interaction with CDK9. In the absence of a publicly available co-crystal structure of the this compound-CDK9 complex, this document infers the binding mechanism through analysis of CDK9's structural features, the nature of its ATP-binding pocket, and the binding modes of analogous inhibitors. Furthermore, it outlines the key experimental protocols required to quantify this interaction and presents relevant biological pathways.

Introduction to CDK9 and this compound

CDK9, in complex with its regulatory partners, primarily Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[4][5] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) and negative elongation factors, releasing Pol II from promoter-proximal pausing and enabling productive transcription elongation.[5][6] Dysregulation of CDK9 activity is a hallmark of various cancers, which often exhibit a dependency on the continuous transcription of short-lived anti-apoptotic proteins for their survival.

This compound is a potent, small-molecule inhibitor targeting CDK9.[1][2][7] It belongs to the family of sangivamycin-like molecules (SLMs), which are characterized by their pyrrolo[2,3-d]pyrimidine core structure, mimicking the purine ring of ATP.[1][2] By competitively binding to the ATP pocket of CDK9, this compound effectively blocks its kinase activity, leading to the suppression of transcription and subsequent apoptosis in susceptible cancer cells.[1][2][3]

Structural Features of the CDK9 Active Site

The CDK9 kinase domain adopts a canonical two-lobed structure typical of protein kinases.[8] The smaller N-terminal lobe is primarily composed of β-sheets and a crucial α-helix known as the αC-helix, while the larger C-terminal lobe is predominantly α-helical. The ATP-binding site is situated in the deep cleft between these two lobes.[8][9]

Key structural elements governing inhibitor binding include:

-

The Hinge Region: This segment connects the N- and C-lobes and forms critical hydrogen bonds with the adenine-like moiety of ATP and competitive inhibitors.

-

The Glycine-Rich Loop (G-loop): This flexible loop, also known as the P-loop, is positioned over the ATP-binding pocket and plays a role in coordinating the phosphate groups of ATP. Upon binding of some inhibitors, this loop undergoes a significant conformational change, moving downward to cap the active site.[4][8]

-

The Gatekeeper Residue: In CDK9, this residue is a phenylalanine (Phe103), which controls access to a deeper hydrophobic pocket within the active site.[4]

-

The Activation Loop: Phosphorylation of a threonine residue (Thr186) within this loop is required for full kinase activation. The conformation of this loop is a key indicator of the kinase's activation state.[8]

Crystal structures of CDK9 in complex with other inhibitors, such as flavopiridol (PDB: 3BLR), reveal that the inhibitor's core typically forms hydrogen bonds with the hinge region, while other parts of the molecule extend into adjacent hydrophobic pockets.[8][10] This binding can induce conformational changes, particularly in the G-loop and the αC-helix, which can be exploited for designing selective inhibitors.[4][8]

Inferred Binding Mode of this compound

As a sangivamycin-like molecule, this compound is an ATP-competitive inhibitor. Its pyrrolo[2,3-d]pyrimidine core is expected to mimic the adenine ring of ATP, forming canonical hydrogen bonds with the backbone of the hinge region residues in the CDK9 active site. The ribose-like moiety would likely orient towards the solvent-exposed region of the pocket, while other functional groups could potentially interact with residues in the hydrophobic regions and near the gatekeeper.

Computational docking and molecular dynamics simulations, which have been employed to study the binding of other inhibitors to CDK9, could provide a more detailed, albeit predictive, model of the specific interactions formed by this compound.[6][9][11] Such models would be crucial for guiding the rational design of next-generation inhibitors with improved potency and selectivity.

Quantitative Analysis of this compound-CDK9 Interaction

| Parameter | Description | Typical Experimental Method |

| IC₅₀ | The concentration of an inhibitor that reduces enzyme activity by 50%. | In Vitro Kinase Assay (e.g., ADP-Glo™, Z'-LYTE™) |

| Kᵢ | The inhibition constant, representing the equilibrium constant for the inhibitor binding to the enzyme. | In Vitro Kinase Assay with varying substrate and inhibitor concentrations. |

| Kₑ | The equilibrium dissociation constant, a direct measure of binding affinity. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |

| ΔTₘ | The change in the melting temperature of the protein upon ligand binding. | Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) |

Experimental Protocols

In Vitro CDK9 Kinase Activity Assay (Luminescence-Based)

This protocol outlines a generalized procedure for determining the IC₅₀ of an inhibitor against CDK9/Cyclin T1 using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[8][10]

Materials:

-

Recombinant human CDK9/Cyclin T1 (active enzyme)

-

Kinase substrate (e.g., Cdk7/9tide)

-

ATP (Adenosine 5'-triphosphate)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10]

-

This compound (dissolved in 100% DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Further dilute this series in Kinase Assay Buffer to a 4x final assay concentration. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Enzyme Preparation: Prepare a 4x solution of CDK9/Cyclin T1 in Kinase Assay Buffer. The optimal concentration should be determined empirically via an enzyme titration.

-

Substrate/ATP Mix Preparation: Prepare a 2x solution of the kinase substrate and ATP in Kinase Assay Buffer. A common ATP concentration is 10 µM.

-

Assay Plate Setup:

-

To appropriate wells, add 2.5 µL of the 4x this compound dilutions.

-

Add 2.5 µL of DMSO vehicle (without inhibitor) to "positive control" wells.

-

Add 2.5 µL of Kinase Assay Buffer to "blank" wells.

-

-

Kinase Reaction:

-

Initiate the reaction by adding 2.5 µL of the 4x CDK9/Cyclin T1 solution to all wells except the blanks.

-

Immediately add 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

-

Signal Detection (ADP-Glo™):

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique to measure real-time biomolecular interactions and determine kinetic parameters (kₐ, kₑ) and the equilibrium dissociation constant (Kₑ).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human CDK9/Cyclin T1

-

This compound

-

SPR running buffer (e.g., HBS-EP+)

-

Amine coupling kit for ligand immobilization

Procedure:

-

Immobilization: Covalently immobilize the CDK9/Cyclin T1 protein onto the surface of a sensor chip via amine coupling. A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.

-

Binding Analysis:

-

Prepare a series of concentrations of this compound in running buffer.

-

Inject the this compound solutions over the immobilized CDK9 and reference flow cells at a constant flow rate.

-

Monitor the change in the SPR signal (measured in Response Units, RU) over time, which corresponds to the binding of the inhibitor to the protein.

-

After the association phase, flow running buffer without the inhibitor to monitor the dissociation phase.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

-

Signaling Pathways and Visualizations

CDK9-Mediated Transcription Elongation Pathway

CDK9 is the catalytic engine of P-TEFb. The following diagram illustrates its core function in overcoming transcriptional pausing, a key regulatory checkpoint in gene expression.

Caption: CDK9 (as part of P-TEFb) phosphorylates key factors to release paused RNA Pol II.

Experimental Workflow for IC₅₀ Determination

The logical flow for determining the inhibitory potency of a compound like this compound follows a standardized, multi-step process.

Caption: Workflow for determining the IC50 value of a kinase inhibitor.

Conclusion

This compound is a potent inhibitor of CDK9 with clear therapeutic potential. While a definitive co-crystal structure is needed for a precise structural elucidation of its binding mode, a strong inference can be made based on its chemical class and the known architecture of the CDK9 active site. The methodologies outlined in this guide provide a robust framework for quantifying the interaction between this compound and CDK9, and for evaluating future generations of CDK9 inhibitors. Such studies are essential for advancing the development of targeted therapies that exploit the transcriptional dependencies of cancer cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. promega.com [promega.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. CDK9/CyclinK Kinase Enzyme System [promega.com]

- 6. Frontiers | Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches [frontiersin.org]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. benchchem.com [benchchem.com]

- 9. Drug design for cyclin-dependent kinase 9 (CDK9) inhibitors in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A computational study of Tat-CDK9-Cyclin binding dynamics and its implication in transcription-dependent HIV latency - PubMed [pubmed.ncbi.nlm.nih.gov]

NSC 107512: A Potent CDK9 Inhibitor for Inducing Cancer Cell Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC 107512, a sangivamycin-like molecule, has emerged as a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). This technical guide provides a comprehensive overview of the current understanding of this compound's effect on cancer cell line proliferation, with a particular focus on its promising anti-multiple myeloma activity. Through the direct inhibition of CDK9, this compound disrupts the transcription of key oncogenes, leading to cell cycle arrest and apoptosis in susceptible cancer cell populations. This document details the quantitative effects of this compound on various cancer cell lines, outlines the experimental protocols for its evaluation, and visualizes the underlying signaling pathways.

Introduction

Cancer remains a formidable challenge in modern medicine, with an ongoing need for novel therapeutic agents that can selectively target malignant cells. One promising avenue of research involves the inhibition of cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation and transcription. Among these, CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb), has been identified as a key driver of oncogene expression in various cancers, including multiple myeloma.[1]

This compound, also referred to as Sangivamycin-like molecule 6 (SLM6), is a small molecule inhibitor that has demonstrated significant potential as an anti-cancer agent through its targeted inhibition of CDK9.[1][2] This guide synthesizes the available preclinical data on this compound, providing researchers and drug development professionals with a detailed resource to inform further investigation and potential clinical translation.

Quantitative Data on Cancer Cell Line Proliferation

This compound has been shown to inhibit the proliferation of a range of cancer cell lines, with a particularly pronounced effect on multiple myeloma cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| RPMI-8226 | Multiple Myeloma | 0.25 | [3] |

| NCI-H929 | Multiple Myeloma | Not explicitly stated, but sensitive | [2][3] |

| U266 | Multiple Myeloma | Not explicitly stated, but sensitive | [4] |

| Granta-519 | Mantle Cell Lymphoma | Not explicitly stated, but sensitive | [4] |

| hFOB | Human Fetal Osteoblasts (non-malignant) | Less sensitive than MM cells | [3] |

| MRC-5 | Human Fetal Lung Fibroblasts (non-malignant) | Less sensitive than MM cells | [5] |

Mechanism of Action: CDK9 Inhibition

This compound exerts its anti-proliferative and pro-apoptotic effects primarily through the inhibition of CDK9.[1][2] CDK9 is essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at the serine 2 position. This phosphorylation event is a critical step in the transition from transcriptional initiation to productive elongation.

By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a global repression of transcription.[2] This has a particularly profound impact on the expression of oncogenes with short half-lives, such as MYC, MAF, and CCND1 (Cyclin D1), which are known to be key drivers of multiple myeloma progression.[1][2] The downregulation of these critical survival proteins ultimately triggers apoptosis in the cancer cells.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Experimental Protocols

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., RPMI-8226, NCI-H929) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media.

-

Drug Treatment: After 24 hours of incubation to allow for cell adherence, the cells are treated with a serial dilution of this compound (e.g., 0.01 to 10 µM) or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which correlate with the number of metabolically active cells.

-

Data Analysis: Luminescence is measured using a microplate reader. The data is normalized to the vehicle-treated control cells, and IC50 values are calculated using non-linear regression analysis.[3]

Experimental Workflow: Cell Viability Assay

Caption: Workflow for a typical cell viability assay.

Apoptosis Assay

Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.

Methodology:

-

Cell Treatment: Cancer cells are treated with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).

-

Cell Staining: Cells are harvested and stained with Annexin V and Propidium Iodide (PI) using a commercially available kit (e.g., FITC Annexin V Apoptosis Detection Kit). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are quantified based on their fluorescence signals.

-

Data Analysis: The percentage of cells in each quadrant (Annexin V-/PI-, Annexin V+/PI-, Annexin V+/PI+) is determined to quantify the level of apoptosis induced by this compound.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the CDK9 signaling pathway.

Methodology:

-

Protein Extraction: Cancer cells are treated with this compound for a defined period. Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-RNAPII Ser2, Mcl-1, MYC, CDK9, and a loading control like β-actin).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

Conclusion and Future Directions

This compound has demonstrated compelling preclinical activity as a potent and selective inhibitor of CDK9, leading to the induction of apoptosis in cancer cells, particularly those of multiple myeloma origin. The data summarized in this guide highlights its clear mechanism of action and provides a foundation for further investigation. Future studies should focus on expanding the evaluation of this compound across a broader range of cancer types, both as a monotherapy and in combination with other anti-cancer agents. Furthermore, in vivo efficacy and toxicity studies are crucial next steps to determine the therapeutic potential of this compound for clinical applications. The detailed protocols and pathway diagrams presented herein serve as a valuable resource for researchers dedicated to advancing novel cancer therapeutics.

References

- 1. Sangivamycin-like molecule 6 exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Preparation of NSC 107512 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for NSC 107512, a potent inhibitor of cyclin-dependent kinase 9 (CDK9). Adherence to this protocol is crucial for ensuring the stability, and activity of the compound for reproducible experimental results. The following sections detail the necessary materials, a step-by-step preparation protocol, and essential storage and safety considerations.

Introduction

This compound is a sangivamycin-like molecule that has demonstrated potent inhibitory effects on CDK9, a key regulator of transcription.[1] By inhibiting CDK9, this compound can induce apoptosis and inhibit tumor growth, making it a compound of significant interest in cancer research, particularly for multiple myeloma.[1] Accurate and consistent preparation of a stock solution is the first critical step in any in vitro or in vivo study involving this compound. This document outlines a standardized procedure for the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.

| Property | Value | Source |

| Molecular Weight | 324.29 g/mol | [1][2] |

| Formula | C₁₂H₁₆N₆O₅ | [1][2] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 22242-89-3 | [1] |

| Solubility in DMSO | 170 mg/mL (524.22 mM) | [1] |

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This high-concentration stock can then be used to prepare working solutions for various experimental needs.

Materials and Equipment

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile, amber microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath sonicator

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Step-by-Step Procedure

-

Acclimatize Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.

-

Weigh this compound: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 32.43 mg of this compound.

-

Calculation: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 100 mmol/L x 0.001 L x 324.29 g/mol x 1000 mg/g = 32.43 mg

-

-

Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Aid Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the solid has not fully dissolved, sonicate the solution in a water bath for 10-15 minutes. Intermittent vortexing during sonication can facilitate dissolution.[1] The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1]

-

-

Ensure Complete Dissolution: Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.

-

Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials.[1]

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Crucially, protect the stock solution from light. [1]

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway Context

This compound exerts its biological effects primarily through the inhibition of Cyclin-Dependent Kinase 9 (CDK9). The diagram below provides a simplified representation of this signaling pathway.

Caption: Inhibition of CDK9 by this compound.

Safety Precautions

This compound is a potent bioactive compound. Standard laboratory safety procedures should be followed. Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and its solutions. All handling of the powder should be done in a chemical fume hood or a similar contained environment. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

References

Application Notes and Protocols for NSC 107512 In Vivo Dosing in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 107512, also known as Sangivamycin-Like Molecule 6 (SLM6), is a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2][3] As a member of the sangivamycin-like molecule (SLM) class, this compound has demonstrated significant preclinical activity, particularly in multiple myeloma models.[1][4] Its mechanism of action involves the direct inhibition of CDK9, a key regulator of transcriptional elongation. This inhibition leads to the transcriptional repression of critical oncogenes such as MAF, CCND1, and MYC, which are known drivers of multiple myeloma progression.[1] Preclinical studies have shown that this compound is well-tolerated in vivo and can induce apoptosis and inhibit tumor growth in mouse xenograft models.[1]

These application notes provide a comprehensive overview of the available in vivo dosing information for this compound in mouse models, based on published preclinical research. The protocols and data presented herein are intended to serve as a guide for researchers designing and executing in vivo studies with this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies of this compound in mouse models of multiple myeloma.

Table 1: this compound In Vivo Dosing Regimen

| Compound | Dose | Route of Administration | Dosing Schedule |

| This compound (SLM6) | 1 mg/kg | Intraperitoneal (i.p.) | Single dose on day 1 |

Table 2: Animal Model and Efficacy Data

| Mouse Strain | Tumor Model | Cell Line | Key Findings |

| Hairless SCID Mice | Subcutaneous Xenograft | NCI-H929 (Multiple Myeloma) | A single 1 mg/kg dose of this compound (SLM6) resulted in robust and sustained antitumor responses with limited toxicity.[1] |

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex. This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a blockage of transcriptional elongation of several oncogenes.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the preclinical evaluation of this compound (SLM6) in a multiple myeloma xenograft model.[1]

Animal Model

-

Mouse Strain: Hairless SCID (Severe Combined Immunodeficient) mice are used to prevent graft rejection of human tumor cells.

-

Supplier: Commercially available from various laboratory animal vendors.

-

Housing: Mice should be housed in a specific pathogen-free (SPF) environment in accordance with institutional guidelines for animal care and use.

Cell Culture and Xenograft Implantation

-

Cell Line: NCI-H929 human multiple myeloma cell line.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Implantation:

-

Harvest NCI-H929 cells during the logarithmic growth phase.

-

Resuspend the cells in a suitable sterile, serum-free medium or a mixture of medium and Matrigel.

-

Inject 5 x 10^6 to 10 x 10^6 cells subcutaneously into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

This compound Formulation and Administration

-

Formulation: While the specific vehicle was not detailed in the primary publication, a common approach for similar compounds is to dissolve them in a vehicle such as:

-

10% DMSO

-

40% PEG300

-

5% Tween 80

-

45% Saline

-

Note: It is critical to perform a small-scale solubility and stability test of this compound in the chosen vehicle prior to in vivo administration.

-

-

Administration:

-

Administer a single dose of 1 mg/kg of this compound via intraperitoneal (i.p.) injection.

-

The injection volume should be appropriate for the size of the mouse (typically 100-200 µL).

-

A control group receiving vehicle only should be included in the study design.

-

Efficacy Evaluation

-

Tumor Volume Measurement:

-

Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Body Weight:

-

Monitor the body weight of the mice regularly as an indicator of systemic toxicity.

-

-

Endpoint:

-

The study may be terminated when tumors in the control group reach a predetermined size, or as dictated by institutional animal welfare guidelines.

-

At the endpoint, tumors can be excised for further analysis (e.g., immunohistochemistry for markers of apoptosis like cleaved caspase-3).

-

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo efficacy study of this compound.

Caption: In vivo efficacy study workflow.

References

Application Notes and Protocols for NSC 107512 in a Multiple Myeloma Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite recent therapeutic advancements, MM remains largely incurable, necessitating the development of novel treatment strategies.[1] NSC 107512, a sangivamycin-like molecule, is a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] Inhibition of CDK9 disrupts the transcription of key oncogenes such as MYC and MCL-1, leading to cell cycle arrest and apoptosis in multiple myeloma cells. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound using a subcutaneous multiple myeloma xenograft model.

Mechanism of Action: CDK9 Inhibition

This compound exerts its anti-myeloma effects by targeting the positive transcription elongation factor b (P-TEFb), of which CDK9 is a key component. In multiple myeloma, the transcription of several critical oncogenes is dependent on CDK9 activity. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a stall in transcriptional elongation. This results in the rapid depletion of short-lived oncoproteins like c-Myc and Mcl-1, which are crucial for the survival and proliferation of myeloma cells. The downstream effect is the induction of apoptosis, or programmed cell death.

References

Application Notes and Protocols for Western Blot Analysis of p-TEFb Following NSC 107512 Treatment

For Researchers, Scientists, and Drug Development Professionals